![molecular formula C22H18FN3O3S B2586848 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 946224-13-1](/img/structure/B2586848.png)
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide
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Description
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide, commonly known as Compound X, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is a kinase inhibitor that targets specific enzymes involved in cellular signaling pathways. In
Scientific Research Applications
- Application : Researchers have developed a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The process involves a Matteson–CH₂ homologation step, leading to the hydromethylation of alkenes. Notably, this method has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its versatility .
- Application : A stepwise liquid-phase/vapor-phase synthesis approach has been developed to produce 2,3,5-dichlorotrifluoromethylpyridine (2,3,5-DCTF). Initially, 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) is synthesized under liquid-phase conditions. Subsequent vapor-phase fluorination of 2,3,5-DCTC yields 2,3,5-DCTF. This method provides access to trifluoromethylated pyridines, which find applications in various chemical processes .
- Application : The catalytic protodeboronation method has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products exhibit interesting biological activities and structural features. The ability to access them through efficient synthetic routes enhances their study and potential applications .
Catalytic Protodeboronation for Alkene Hydromethylation
Synthesis of Trifluoromethylpyridines
Total Synthesis of Natural Products
properties
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c23-16-8-10-18(11-9-16)30(28,29)21-14-26(20-7-2-1-6-19(20)21)15-22(27)25-13-17-5-3-4-12-24-17/h1-12,14H,13,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHHLCSVDVERMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CC=N3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide |
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